2-[(4-Chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide
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Overview
Description
- Its potential use in cancer treatment arises from its ability to disrupt the cell cycle and induce apoptosis in cancer cells.
MLN8054: is a small molecule inhibitor of , an enzyme crucial for cell division.
Preparation Methods
Synthetic Routes: MLN8054 can be synthesized through various routes, but one common method involves coupling a quinolinecarboxylic acid derivative with a morpholine-containing amine.
Reaction Conditions: Specific conditions vary, but typical steps involve protecting groups, cyclization, and deprotection.
Industrial Production: While industrial-scale production details are proprietary, lab-scale synthesis provides a foundation for larger-scale processes.
Chemical Reactions Analysis
Reactions: MLN8054 undergoes reactions such as , , and .
Common Reagents: These include , , and .
Major Products: MLN8054 derivatives with modified substituents are common products.
Scientific Research Applications
Chemistry: MLN8054 serves as a valuable tool for studying kinase inhibition and drug design.
Biology: It aids in cell cycle research, mitotic spindle formation, and chromosome segregation.
Medicine: Investigated for cancer therapy due to its anti-tumor activity.
Mechanism of Action
Binding: MLN8054 binds to the of Aurora A kinase, preventing activation.
Cell Cycle Disruption: Inhibition leads to defects in spindle formation and chromosome segregation, ultimately causing cell death.
Angiogenesis Inhibition: MLN8054 also inhibits angiogenesis, limiting tumor blood supply.
Immunomodulation: Enhances immune cell activity (natural killer cells, T cells).
Comparison with Similar Compounds
Uniqueness: MLN8054’s distinct features include its specific kinase target (Aurora A) and immunomodulatory effects.
Similar Compounds: Other kinase inhibitors (e.g., , ) share structural motifs but differ in selectivity and mechanisms.
Remember that further evaluation of MLN8054’s safety and efficacy in humans is essential.
Properties
CAS No. |
685837-07-4 |
---|---|
Molecular Formula |
C23H24ClN3O2S |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c24-17-6-8-18(9-7-17)30-22-16-20(19-4-1-2-5-21(19)26-22)23(28)25-10-3-11-27-12-14-29-15-13-27/h1-2,4-9,16H,3,10-15H2,(H,25,28) |
InChI Key |
ADYBIGMANPXWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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